molecular formula C23H30O8 B591151 Vernolide B CAS No. 618860-58-5

Vernolide B

Cat. No.: B591151
CAS No.: 618860-58-5
M. Wt: 434.485
InChI Key: CIBBPLMBWXKCDP-RRPNGBMBSA-N
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Description

Vernolide B is a sesquiterpene lactone isolated from plants of the Vernonia genus, notably Vernonia cinerea and Vernonia amygdalina. It belongs to a class of bioactive compounds known for their cytotoxic, antimicrobial, and anticancer properties . Structurally, it features a γ-lactone ring fused to a bicyclic sesquiterpene framework, which is critical for its biological activity. This compound exhibits moderate cytotoxicity against cancer cell lines, with ED50 values of 3.78 μg/mL (KB cells), 5.88 μg/mL (NCI-661 cells), and 6.42 μg/mL (HeLa cells) . Its ability to induce apoptosis via intrinsic pathways has been documented, aligning with the broader anticancer mechanisms of sesquiterpene lactones .

Chemical Reactions Analysis

Types of Reactions: Vernolide B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vernolide vs. Vernolide B

  • Structural Differences: Vernolide lacks the specific hydroxylation and esterification patterns found in this compound, which may influence binding affinity and pharmacokinetics .
  • Biological Activity: Vernolide demonstrates weak antimalarial activity (50% inhibition at 50 μM) compared to Vernodalol, another sesquiterpene lactone from Vernonia . this compound shows superior cytotoxicity in cancer cell lines (ED50 < 7 μg/mL) compared to Vernolide, which has variable and less potent activity .
  • ADMET Profiles: Vernolide displays moderate BBB permeability and a short half-life (<2 hours), whereas this compound’s ADMET data are less documented but suggest lower oral absorption due to deviations from Pfizer’s drug-likeness criteria (e.g., logP, TPSA) .

This compound vs. Chicoric Acid

  • Physicochemical Properties: Parameter this compound Chicoric Acid nHA 1.0 1.1 nHD 1.1 1.3 TPSA (Ų) 9.0 9.8 LogP 1.4 1.4 LogD 1.2 1.1 Chicoric acid adheres more closely to Pfizer’s drug-likeness rules, with better solubility and absorption metrics .
  • Bioactivity: Chicoric acid outperforms this compound in antiviral and antioxidant assays, likely due to its polyphenolic structure . this compound has stronger cytotoxic effects in cancer models, suggesting divergent therapeutic applications .

Comparison with Functionally Similar Compounds

This compound vs. Neoandrographolide

  • Neoandrographolide, however, has superior pharmacokinetic stability (half-life >2 hours) .

This compound vs. Artemisinin

  • Antimalarial Activity: Artemisinin derivatives are clinically validated antimalarials with rapid parasite clearance, whereas this compound’s antimalarial efficacy is unproven. Vernolide (a related compound) requires high doses (91.2 μg/mL) for partial Plasmodium inhibition .
  • Mechanistic Differences: Artemisinin acts via iron-mediated radical formation, while this compound’s mechanism involves apoptosis induction and possibly interference with parasite mitochondrial function .

Key Research Findings and Limitations

  • Structural modifications (e.g., esterification) could enhance its bioavailability and target specificity .
  • Limitations :
    • Poor adherence to drug-likeness criteria (e.g., logP, TPSA) limits its oral bioavailability .
    • Most studies are in vitro; in vivo pharmacokinetic and toxicity data are sparse .

Biological Activity

Vernolide B is a sesquiterpene lactone derived from the plant Vernonia cinerea, known for its potential therapeutic properties. This article delves into the biological activities of this compound, particularly its cytotoxic effects against various cancer cell lines, its mechanisms of action, and related case studies.

Chemical Structure and Classification

This compound belongs to a class of compounds known as sesquiterpene lactones, characterized by a specific molecular structure that includes a lactone ring. This structural feature is significant as it contributes to the compound's biological activity. The chemical formula for this compound is C15_{15}H20_{20}O2_2, and it has a CAS number of 618860-58-5 .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various tumor cell lines. The results indicate that while Vernolide A demonstrates potent cytotoxicity, this compound exhibits marginal cytotoxicity.

Cytotoxicity Data Table

Cell LineED50 (μg/mL) for this compound
KB (oral carcinoma)3.78
NCI-661 (lung carcinoma)5.88
HeLa (cervical carcinoma)6.42

The above table summarizes the effective doses (ED50) at which this compound induces cytotoxic effects on selected cancer cell lines . Notably, these values indicate that this compound is significantly less potent than its counterpart, Vernolide A, which has an ED50 as low as 0.02 μg/mL against similar cell lines .

The biological activity of sesquiterpene lactones, including this compound, is often attributed to their ability to interact with cellular signaling pathways. One major mechanism involves the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in regulating inflammation and cancer progression. By inhibiting NF-κB, these compounds can potentially reduce inflammatory responses and inhibit tumor growth .

Case Studies

  • Cytotoxicity in Cancer Treatment : In a study by Kuo et al., this compound was tested alongside other compounds against several cancer cell lines (KB, DLD1, NCI661, HeLa). While it displayed some level of cytotoxicity, the authors recommended further investigation into its structure-activity relationship to enhance its efficacy .
  • Comparative Analysis with Vernolide A : Research indicates that Vernolide A is significantly more effective than this compound in inducing cell death in cancer cells. This highlights the need for ongoing research to understand the differences in their mechanisms and potential modifications that could enhance the activity of this compound .

Properties

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBBPLMBWXKCDP-RRPNGBMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Vernolide B
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Vernolide B
(4-Methyl-piperazin-1-yl)-acetyl chloride
Vernolide B
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Vernolide B
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Vernolide B
(4-Methyl-piperazin-1-yl)-acetyl chloride
Vernolide B

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